3-Hydroxy Chlormadinone Acetate 3-Hydroxy Chlormadinone Acetate
Brand Name: Vulcanchem
CAS No.: 17184-15-5
VCID: VC0195046
InChI: InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15?,16-,17+,18+,21-,22+,23+/m1/s1
SMILES: CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C
Molecular Formula: C22H29ClO4
Molecular Weight: 392.93

3-Hydroxy Chlormadinone Acetate

CAS No.: 17184-15-5

Cat. No.: VC0195046

Molecular Formula: C22H29ClO4

Molecular Weight: 392.93

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Hydroxy Chlormadinone Acetate - 17184-15-5

Specification

CAS No. 17184-15-5
Molecular Formula C22H29ClO4
Molecular Weight 392.93
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15?,16-,17+,18+,21-,22+,23+/m1/s1
SMILES CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C

Introduction

Chemical Structure and Properties

3-Hydroxy Chlormadinone Acetate (CAS: 17184-15-5) is a metabolite of chlormadinone acetate formed through hydroxylation at the C-3 position . The molecular formula is C₂₃H₂₉ClO₄, with a molecular weight of approximately 404.93 g/mol . The compound is specifically named as "(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate" .

Structurally, 3-Hydroxy Chlormadinone Acetate is derived from chlormadinone acetate through reduction at the 3-keto position, yielding a hydroxyl group. This hydroxylation can occur in either the alpha or beta configuration, resulting in two distinct stereoisomers: 3α-Hydroxy Chlormadinone Acetate and 3β-Hydroxy Chlormadinone Acetate .

Metabolism and Formation

3-Hydroxy Chlormadinone Acetate is formed primarily through the metabolism of chlormadinone acetate in the liver. Chlormadinone acetate (CMA) undergoes several metabolic transformations including reduction, hydroxylation, deacetylation, and conjugation . Among these transformations, the hydroxylation at position 3 results in the formation of both 3α-Hydroxy-CMA and 3β-Hydroxy-CMA .

The metabolism of chlormadinone acetate follows specific pathways:

  • Reduction of the 3-keto group to form 3α-Hydroxy-CMA and 3β-Hydroxy-CMA

  • Hydroxylation at various positions

  • Deacetylation at the 17-position

  • Conjugation of metabolites with glucuronide or sulfate

These metabolites are subsequently excreted, with 33-45% appearing in urine and 24-41% in feces .

Receptor Binding Profiles

A significant aspect of 3-Hydroxy Chlormadinone Acetate is its binding affinity to various steroid hormone receptors. Comparative studies of CMA and its 3-hydroxy metabolites reveal distinct binding patterns to progesterone, androgen, and glucocorticoid receptors.

Table 1: Receptor Binding Affinities (Ki values in nM)

CompoundProgesterone ReceptorAndrogen ReceptorGlucocorticoid Receptor
CMA2.53.816
3α-OH-CMA138369
3β-OH-CMA6.02021
Reference compoundsR5020: 4.3Methyltrienolone: 2.9Dexamethasone: 1.2

Data from in vitro binding tests to human receptors

Pharmacological Activities

The pharmacological activities of 3-Hydroxy Chlormadinone Acetate encompass progestogenic, antiandrogenic, and glucocorticoid properties, though generally at different potencies compared to the parent compound.

Progestogenic Activity

In the rabbit endometrial proliferation test, both 3α-OH-CMA and 3β-OH-CMA demonstrated progestomimetic activities similar to CMA when administered at doses of 5 and 45 μg/kg orally for 5 days . This suggests that despite the reduced binding affinity to progesterone receptors, both metabolites retain significant progestogenic activity.

Antiandrogenic Activity

Both 3α-OH-CMA and 3β-OH-CMA exhibit antiandrogenic properties, though 3β-OH-CMA shows somewhat reduced potency. When administered at 4.64 and 21.5 mg/kg orally for 7 days, both metabolites inhibited testosterone-stimulated growth of prostate and seminal vesicles in castrated rats, demonstrating their antiandrogenic effects .

Analytical Methods and Detection

The detection and quantification of 3-Hydroxy Chlormadinone Acetate in biological samples typically involves chromatographic techniques coupled with mass spectrometry. Various isotopically labeled analogs, such as 3-Hydroxy Chlormadinone Acetate-d3 and 3-Hydroxy Chlormadinone Acetate-13C-d3, are available for use as internal standards in analytical methods .

These analytical approaches are essential for:

  • Pharmacokinetic studies of chlormadinone acetate

  • Metabolite profiling in biological samples

  • Quality control of pharmaceutical preparations

  • Forensic and anti-doping analyses

Comparative Metabolite Profiles

Understanding the formation and activity of 3-Hydroxy Chlormadinone Acetate requires consideration of the broader metabolic profile of chlormadinone acetate.

Table 2: Comparison of Key Chlormadinone Acetate Metabolites

This comparative analysis highlights the unique position of 3-Hydroxy Chlormadinone Acetate isomers within the metabolic pathway of CMA.

Future Research Directions

Several promising areas for future research on 3-Hydroxy Chlormadinone Acetate include:

  • Detailed structure-activity relationship studies comparing both stereoisomers

  • Investigation of potential tissue-specific effects beyond reproductive tissues

  • Exploration of metabolite contributions to side effects observed with chlormadinone acetate therapy

  • Development of specific analytical methods for distinguishing between the stereoisomers in biological samples

  • Examination of potential roles in cellular differentiation and tissue regeneration, similar to those observed with the parent compound

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